molecular formula C9H17NO4 B3034351 (R)-N-Boc-3-aminobutyric acid CAS No. 159991-23-8

(R)-N-Boc-3-aminobutyric acid

Cat. No.: B3034351
CAS No.: 159991-23-8
M. Wt: 203.24 g/mol
InChI Key: PYNDHEONPQYIAN-ZCFIWIBFSA-N
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Description

®-N-Boc-3-aminobutyric acid is a chiral amino acid derivative. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the amino group. This protecting group is commonly used in organic synthesis to prevent unwanted reactions at the amino site during chemical transformations. The ® configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-N-Boc-3-aminobutyric acid typically involves the following steps:

    Starting Material: The synthesis begins with ®-3-aminobutyric acid.

    Protection of the Amino Group: The amino group is protected by reacting ®-3-aminobutyric acid with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. This reaction forms ®-N-Boc-3-aminobutyric acid.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of ®-N-Boc-3-aminobutyric acid follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of ®-3-aminobutyric acid are reacted with di-tert-butyl dicarbonate in the presence of a base.

    Purification: The product is purified using techniques such as crystallization or chromatography to obtain high-purity ®-N-Boc-3-aminobutyric acid.

Chemical Reactions Analysis

Types of Reactions: ®-N-Boc-3-aminobutyric acid undergoes various chemical reactions, including:

    Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield ®-3-aminobutyric acid.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the amino group acts as a nucleophile.

    Coupling Reactions: It can be used in peptide coupling reactions to form amide bonds with carboxylic acids or other amino acids.

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid in dichloromethane.

    Substitution: Various electrophiles in the presence of a base.

    Coupling: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling reagent like N-hydroxysuccinimide (NHS).

Major Products:

    Deprotection: ®-3-aminobutyric acid.

    Substitution: Substituted derivatives of ®-N-Boc-3-aminobutyric acid.

    Coupling: Peptides or amides containing ®-N-Boc-3-aminobutyric acid.

Scientific Research Applications

®-N-Boc-3-aminobutyric acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein synthesis.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: The compound is used in the production of fine chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of ®-N-Boc-3-aminobutyric acid primarily involves its role as a protected amino acid. The Boc group prevents the amino group from participating in unwanted reactions, allowing selective transformations at other functional groups. Upon deprotection, the free amino group can engage in various biochemical and chemical processes, such as peptide bond formation.

Comparison with Similar Compounds

    (S)-N-Boc-3-aminobutyric acid: The enantiomer of ®-N-Boc-3-aminobutyric acid with the opposite spatial arrangement.

    N-Boc-2-aminobutyric acid: A similar compound with the amino group at the 2-position instead of the 3-position.

    N-Boc-4-aminobutyric acid: A similar compound with the amino group at the 4-position.

Uniqueness: ®-N-Boc-3-aminobutyric acid is unique due to its specific ® configuration and the position of the amino group at the 3-position. This configuration and position confer distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-6(5-7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNDHEONPQYIAN-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90936208
Record name 3-{[tert-Butoxy(hydroxy)methylidene]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159991-23-8, 15991-23-8
Record name (3R)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159991-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{[tert-Butoxy(hydroxy)methylidene]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-((tert-butoxycarbonyl)amino)butanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 15991-23-8
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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